1,3-Dimethylimidazolium-2-carboxylate

Catalog No.
S638544
CAS No.
536755-29-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylimidazolium-2-carboxylate

CAS Number

536755-29-0

Product Name

1,3-Dimethylimidazolium-2-carboxylate

IUPAC Name

1,3-dimethylimidazol-1-ium-2-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3

InChI Key

HESZXGSSISDCNI-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1C(=O)[O-])C

Synonyms

1,3-dimethylimidazolium-2-carboxylate

Canonical SMILES

CN1C=C[N+](=C1C(=O)[O-])C

The exact mass of the compound 1,3-Dimethylimidazolium-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dimethylimidazolium-2-carboxylate (CAS 536755-29-0) is a solid, air-stable zwitterionic compound that serves as a protected form of the N-heterocyclic carbene (NHC) 1,3-dimethylimidazolylidene. Unlike traditional methods that require the *in situ* deprotonation of imidazolium halide salts with strong, hazardous bases, this compound generates the active NHC catalyst or ligand simply through thermal decarboxylation. This feature provides a more convenient, safer, and often halide-free pathway for initiating NHC-mediated organocatalysis or for the synthesis of organometallic complexes.

Substituting 1,3-Dimethylimidazolium-2-carboxylate with seemingly similar compounds introduces significant process and performance penalties. Using imidazolium halide salts (e.g., 1,3-dimethylimidazolium chloride) necessitates the addition of strong, air- and moisture-sensitive bases, complicating handling, increasing safety risks, and introducing halide impurities that can be detrimental to catalyst performance. Other NHC-CO2 adducts with different N-substituents (e.g., IPr-CO2) exhibit different thermal stabilities and decarboxylation temperatures, meaning they are not drop-in replacements as the temperature for active catalyst release will vary. This makes 1,3-Dimethylimidazolium-2-carboxylate a specific choice for processes optimized for its defined thermal activation profile and base-free, halide-free reaction conditions.

Process Simplification: Eliminates Need for Hazardous Bases Required for Imidazolium Salt Precursors

A primary procurement driver for 1,3-Dimethylimidazolium-2-carboxylate is its function as a solid, air-stable source of NHC that does not require a strong base for activation. Standard protocols for generating NHCs from common imidazolium salt precursors (e.g., chlorides, tetrafluoroborates) mandate deprotonation with strong, often pyrophoric or hygroscopic bases like potassium tert-butoxide or sodium hydride. This compound circumvents that entire step, replacing a hazardous, multi-component *in situ* generation with a simple, thermally-triggered release of the active species.

Evidence DimensionReagent Requirement for NHC Generation
Target Compound DataNone (thermal activation)
Comparator Or BaselineImidazolium Halide Salts: Requires strong base (e.g., KOtBu, NaH, KHMDS)
Quantified DifferenceQualitative: Eliminates need for an entire class of hazardous reagents
ConditionsStandard laboratory or industrial synthesis

This simplifies reaction setup, improves safety, reduces reagent costs, and eliminates potential side reactions or impurities associated with strong bases.

High Catalytic Activity in Halogen-Free Transesterification Reactions

In the synthesis of dimethyl carbonate (DMC) via transesterification of ethylene carbonate (EC) with methanol, 1,3-Dimethylimidazolium-2-carboxylate demonstrates high, metal-free catalytic activity. Under optimized conditions, it achieved an 82% yield of DMC with 99% selectivity. This performance is notable as it provides a halogen- and metal-free alternative to other catalytic systems, which is a critical consideration in applications where halide contamination is a concern.

Evidence DimensionCatalytic Yield in DMC Synthesis
Target Compound Data82% Yield (99% selectivity)
Comparator Or BaselineGeneral performance of basic ionic liquid catalysts (various structures). For example, 1-butyl-4-azo-1-azoniabicyclo[2.2.2]octane hydroxide achieved an 81% DMC yield under its own optimized conditions.
Quantified DifferenceComparable or superior performance in a completely halogen-free system
Conditions1 mol% catalyst, 1:10 EC:MeOH molar ratio, 110 °C, 80 min

For applications in polymer synthesis or fine chemicals, avoiding halide impurities from catalyst precursors prevents potential product contamination and catalyst poisoning.

Predictable Thermal Activation: Lower Stability than Bulky Aryl-Substituted Analogs Enables Milder Reaction Conditions

The thermal stability of NHC-CO2 adducts is highly dependent on the N-substituents, which dictates the temperature required for catalytic activation. Studies comparing different adducts show that those with bulky aryl groups, like 1,3-Bis(2,6-diisopropylphenyl)imidazolinium-2-carboxylate (SIPr-CO2), exhibit higher thermal stability than their unsaturated or less bulky counterparts. Conversely, less stable adducts tend to show higher catalytic activity at a given temperature because the active NHC is more readily released. The relatively simple methyl groups on 1,3-Dimethylimidazolium-2-carboxylate result in a lower thermal stability profile, making it suitable for reactions requiring NHC generation at moderate temperatures (typically reported between 60-90 °C for many NHC-CO2 adducts).

Evidence DimensionRelative Thermal Stability
Target Compound DataLower stability (due to small N-methyl groups)
Comparator Or BaselineSIPr-CO2 (saturated, bulky N-aryl groups): Higher thermal stability.
Quantified DifferenceQualitative: Enables NHC release at lower temperatures than more stable adducts
ConditionsThermal decomposition in organic solvent

This allows for precise matching of the NHC precursor to the thermal budget of a reaction, avoiding the excessive temperatures that might be needed for more stable adducts, thereby preventing substrate degradation.

Thermally-Controlled, Base-Free Organocatalysis

Ideal for initiating organocatalytic reactions such as transesterifications or polymerizations where the presence of a strong base is undesirable due to substrate sensitivity or potential side reactions. The compound is added as a stable solid, and the active NHC catalyst is generated only upon heating the reaction mixture to its specific activation temperature.

Precursor for Halide-Free Organometallic Complexes

Serves as an excellent NHC transfer agent for synthesizing transition-metal complexes without introducing halide counter-ions. This is critical in catalytic applications where residual halides can poison the catalyst or participate in unwanted side reactions, leading to improved performance and product purity.

Streamlined and Safer Laboratory/Industrial Workflows

A preferred choice for simplifying process chemistry and improving operational safety. By replacing the imidazolium salt/strong base combination, this single, air-stable reagent reduces material handling steps, eliminates the need for inert atmosphere techniques related to base addition, and removes hazardous, moisture-sensitive reagents from the workflow.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate

Dates

Last modified: 08-15-2023

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